3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone
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Description
3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone is a useful research compound. Its molecular formula is C18H17F3O and its molecular weight is 306.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Polymerization
- Nonsymmetric palladium complexes, which include partly fluorinated bisphosphine ligands, have been shown to be efficient catalysts in the production of flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Crystal Structure Analysis
- The compound has been studied for its crystal structure properties. X-ray structures and computational studies of several cathinones, which include similar compounds, have been performed to understand their molecular structure (Nycz et al., 2011).
Chalcone Derivatives Synthesis
- Research on the synthesis of chalcone derivatives, such as (2E)-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, has been conducted. These are synthesized by the base catalyzed Claisen-Schmidt condensation reaction and characterized by various spectroscopic techniques (Salian et al., 2018).
Molecular Docking and Computational Studies
- Molecular docking and computational studies of related compounds have been carried out to understand their interaction with various proteins and potential biological activities (Jayasudha et al., 2020).
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-3-4-13(2)15(11-12)7-10-17(22)14-5-8-16(9-6-14)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVLOZVBJIOGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644750 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-86-1 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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